
(Hex-5-ene-1,3-diyn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-5-ene-1,3-diyn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hex-5-ene-1,3-diyn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-ene-1,3-diyn-1-yl)benzene typically involves the coupling of a benzene derivative with a hex-5-ene-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (Hex-5-ene-1,3-diyn-1-yl)benzene can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
(Hex-5-ene-1,3-diyn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Hex-5-ene-1,3-diyn-1-yl)benzene depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions through its alkyne and alkene groups, as well as the aromatic ring. These functional groups allow for a wide range of chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
(Hex-5-ene-1,3-diyn-1-yl)benzene: Unique due to the presence of both alkyne and alkene groups attached to a benzene ring.
Phenylacetylene: Contains a benzene ring attached to an alkyne group but lacks the alkene functionality.
Styrene: Contains a benzene ring attached to an alkene group but lacks the alkyne functionality.
Uniqueness: this compound is unique because it combines the reactivity of both alkyne and alkene groups with the stability of the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like phenylacetylene or styrene.
Properties
CAS No. |
59935-70-5 |
|---|---|
Molecular Formula |
C12H8 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
hex-5-en-1,3-diynylbenzene |
InChI |
InChI=1S/C12H8/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1H2 |
InChI Key |
FRQDVHRQIDSPQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


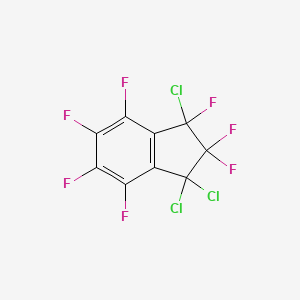
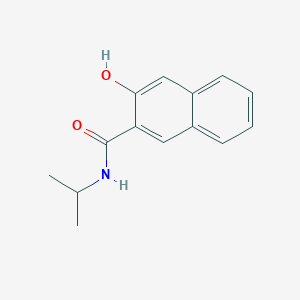
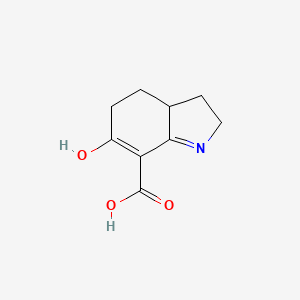

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
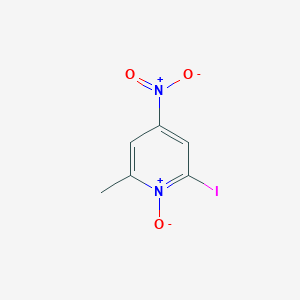
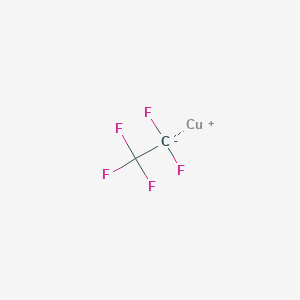
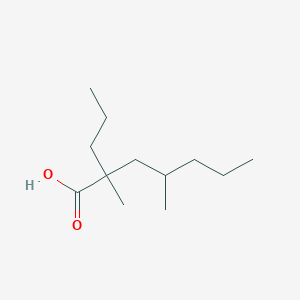
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
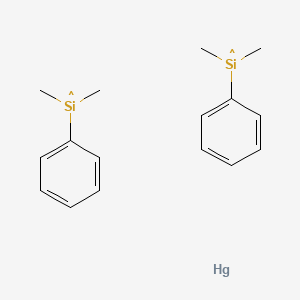
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
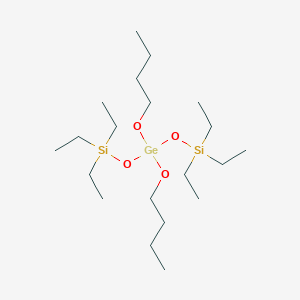
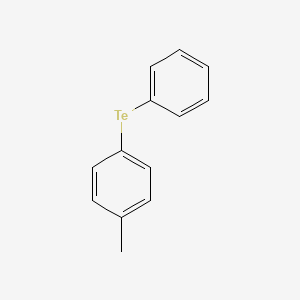
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
